molecular formula C14H17FN2 B11877950 5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B11877950
M. Wt: 232.30 g/mol
InChI Key: GLSDDKOXLYWBFE-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of the fluorine atom and the piperidinyl group in this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the piperidinyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies to understand the role of indole derivatives in biological systems and their interactions with various biomolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets in the body. The fluorine atom and the piperidinyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methyl-1H-indole: Lacks the piperidinyl group, which may result in different pharmacological properties.

    2-Methyl-3-(piperidin-4-yl)-1H-indole: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    5-Fluoro-1H-indole: Lacks both the methyl and piperidinyl groups, making it less complex and potentially less active in certain applications.

Uniqueness

5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole is unique due to the combination of the fluorine atom, methyl group, and piperidinyl group, which collectively contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H17FN2

Molecular Weight

232.30 g/mol

IUPAC Name

5-fluoro-2-methyl-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C14H17FN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3

InChI Key

GLSDDKOXLYWBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3CCNCC3

Origin of Product

United States

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